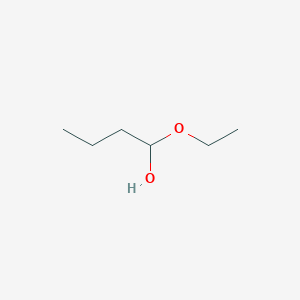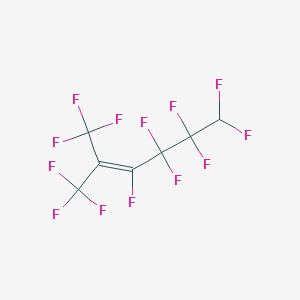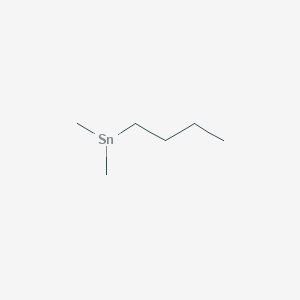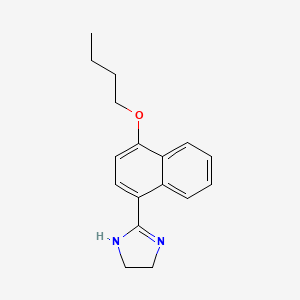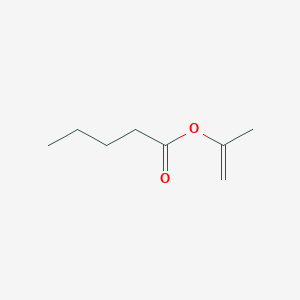
Isoprenyl pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoprenyl pentanoate can be synthesized through the esterification of isoprenyl alcohol with pentanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions
Isoprenyl pentanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to isoprenyl alcohol and pentanoic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pentanoic acid and isoprenyl alcohol.
Reduction: Isoprenyl alcohol and pentanoic acid.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Isoprenyl pentanoate has diverse applications in scientific research:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Investigated for its potential role in biological signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Widely used in the production of fragrances, flavors, and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of isoprenyl pentanoate involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate various biochemical pathways, including those involved in inflammation and microbial growth. The ester group in this compound allows it to participate in hydrolysis reactions, releasing active components that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- Isopropyl butyrate
- Ethyl acetate
- Methyl butyrate
- Isopropyl benzoate
Uniqueness
Isoprenyl pentanoate is unique due to its specific ester structure, which imparts distinct physicochemical properties and biological activities. Compared to similar esters, it has a higher molecular weight and a more complex structure, contributing to its unique fragrance and potential therapeutic applications .
Properties
CAS No. |
69638-96-6 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
prop-1-en-2-yl pentanoate |
InChI |
InChI=1S/C8H14O2/c1-4-5-6-8(9)10-7(2)3/h2,4-6H2,1,3H3 |
InChI Key |
UFLBUFFOFIVMQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


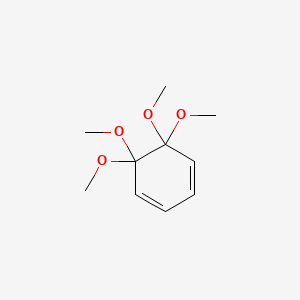

![N-[(Diethylcarbamothioyl)sulfanyl]benzamide](/img/structure/B14475653.png)
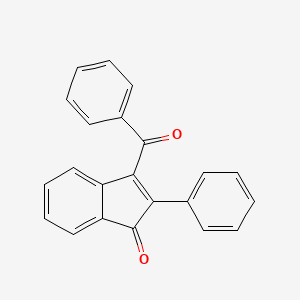
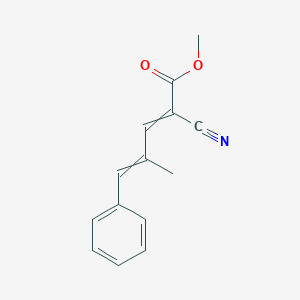
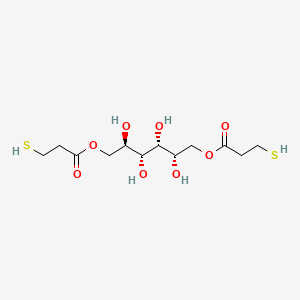
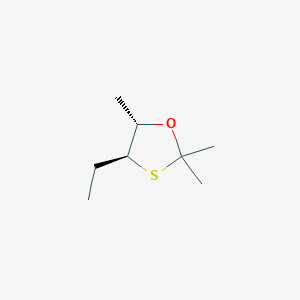
![3,4,6-Trimethyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14475675.png)
